molecular formula C7H4F3NO2 B2764072 2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid CAS No. 2228377-83-9

2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid

Cat. No. B2764072
CAS RN: 2228377-83-9
M. Wt: 191.109
InChI Key: NMHFBMBQTGOKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid is a chemical compound with the CAS Number: 2228377-83-9 . It has a molecular weight of 191.11 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F3NO2/c8-4-2-1-3-11-5(4)7(9,10)6(12)13/h1-3H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Safety Assessment in Food Contact Materials

The European Food Safety Authority (EFSA) conducted a safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt (related to 2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid) for use as a polymer production aid in the manufacture of fluoropolymers. The study concluded that there is no safety concern for consumers when this substance is used under specific high-temperature conditions and intended for repeated use in contact with all types of foodstuffs (Flavourings, 2014).

Crystal Structure Analysis in Herbicides

Research on the crystal structure of fluroxypyr, a compound closely related to this compound, shows its application in the field of herbicides. The study focuses on the structural details of this pyridine herbicide, highlighting its effectiveness in agricultural applications (Park et al., 2016).

Synthesis Pathways in Organic Chemistry

A 2008 study describes a new synthetic pathway toward valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology was applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, indicating its significance in organic and medicinal chemistry (Verniest et al., 2008).

Tunable Rare Earth fcu-MOF Platform

A study explores the construction of new rare-earth fcu metal-organic frameworks (MOFs) with restricted window apertures, using 2-fluorobenzoic acid (related to this compound) as a modulator. This highlights the application of such fluorinated compounds in achieving selective adsorption kinetics for gas/vapor separations, indicating their potential in environmental and material sciences (Xue et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-2-(3-fluoropyridin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-2-1-3-11-5(4)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHFBMBQTGOKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(=O)O)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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